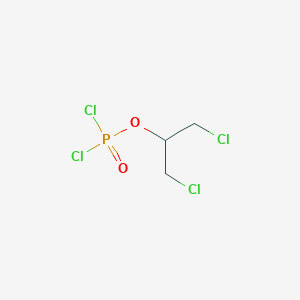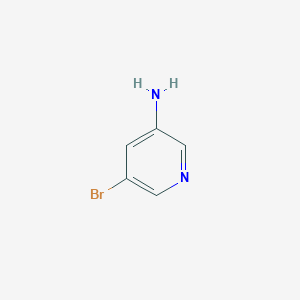
(Z)-13-Octadecenoic acid methyl ester
Overview
Description
(Z)-13-Octadecenoic acid methyl ester: is an organic compound belonging to the class of fatty acid methyl esters. It is derived from octadecenoic acid, a monounsaturated fatty acid. This compound is commonly found in various natural sources, including plant oils and animal fats. It is known for its applications in the production of biodiesel, as well as its role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Esterification: One of the most common methods for preparing (Z)-13-Octadecenoic acid methyl ester is through Fischer esterification. This involves reacting octadecenoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Transesterification: Another method involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert triglycerides into fatty acid methyl esters, including this compound.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used for the production of fatty acid methyl esters. This involves mixing the fatty acid source with methanol and a catalyst in a reactor, followed by heating and stirring to complete the reaction.
Continuous Process: For large-scale production, a continuous process is employed. This method involves a continuous flow of reactants through a series of reactors, allowing for efficient and consistent production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-13-Octadecenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products, such as hydroperoxides and epoxides. These reactions are typically catalyzed by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, where the ester group is replaced by other functional groups. For example, it can react with amines to form amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and catalysts like manganese dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, alcohols, and acid chlorides.
Major Products Formed:
Oxidation Products: Hydroperoxides, epoxides, and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, and other derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (Z)-13-Octadecenoic acid methyl ester is used as a substrate in catalytic studies to understand reaction mechanisms and develop new catalytic processes.
Synthesis: It serves as a building block in the synthesis of more complex molecules, including polymers and surfactants.
Biology:
Lipid Metabolism: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Membrane Studies: It is used in research on cell membrane structure and function due to its incorporation into lipid bilayers.
Medicine:
Drug Delivery: this compound is explored as a component in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.
Nutritional Studies: It is investigated for its potential health benefits and effects on human nutrition.
Industry:
Biodiesel Production: The compound is a key component in the production of biodiesel, providing a renewable and environmentally friendly alternative to fossil fuels.
Cosmetics: It is used in the formulation of cosmetic products, such as lotions and creams, due to its emollient properties.
Mechanism of Action
Molecular Targets and Pathways:
Lipid Metabolism: (Z)-13-Octadecenoic acid methyl ester is metabolized by enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes hydrolyze the ester bond, releasing free fatty acids and methanol.
Cell Membrane Interaction: The compound integrates into cell membranes, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
(Z)-9-Octadecenoic acid methyl ester (Methyl oleate): Similar in structure but with a double bond at the 9th position.
(Z,Z)-9,12-Octadecadienoic acid methyl ester (Methyl linoleate): Contains two double bonds at the 9th and 12th positions.
(Z,Z,Z)-9,12,15-Octadecatrienoic acid methyl ester (Methyl linolenate): Contains three double bonds at the 9th, 12th, and 15th positions.
Uniqueness:
Position of Double Bond: The unique feature of (Z)-13-Octadecenoic acid methyl ester is the position of its double bond at the 13th carbon, which influences its chemical reactivity and biological properties.
Applications: Its specific structure makes it particularly suitable for certain applications, such as biodiesel production and studies on lipid metabolism.
Properties
IUPAC Name |
methyl (Z)-octadec-13-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLQDSJPOHPOSZ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)

![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
